3-(1-Bromoethyl)-2,6-dichloropyridine
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Overview
Description
3-(1-Bromoethyl)-2,6-dichloropyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromoethyl group at the third position and two chlorine atoms at the second and sixth positions on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Bromoethyl)-2,6-dichloropyridine typically involves the bromination of 2,6-dichloropyridine. One common method is the reaction of 2,6-dichloropyridine with bromoethane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation, crystallization, and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(1-Bromoethyl)-2,6-dichloropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group or other reduced forms.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura or Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol.
Major Products
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Coupling Reactions: Formation of biaryl or alkyl-aryl compounds.
Scientific Research Applications
3-(1-Bromoethyl)-2,6-dichloropyridine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with antimicrobial, anticancer, or anti-inflammatory properties.
Material Science: Utilized in the synthesis of functional materials, including polymers and liquid crystals.
Biological Studies: Employed in the study of enzyme inhibitors or receptor ligands.
Mechanism of Action
The mechanism of action of 3-(1-Bromoethyl)-2,6-dichloropyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can enhance the compound’s ability to interact with biological macromolecules through halogen bonding or hydrophobic interactions. The bromoethyl group can also undergo metabolic transformations, leading to the formation of active metabolites.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropyridine: Lacks the bromoethyl group, making it less reactive in certain substitution reactions.
3-(1-Chloroethyl)-2,6-dichloropyridine: Similar structure but with a chloroethyl group instead of bromoethyl, which may affect its reactivity and biological activity.
3-(1-Bromoethyl)pyridine: Lacks the chlorine atoms, which can influence its chemical properties and applications.
Uniqueness
3-(1-Bromoethyl)-2,6-dichloropyridine is unique due to the combination of the bromoethyl group and the dichloropyridine scaffold. This combination imparts distinct reactivity and potential for diverse applications in organic synthesis and medicinal chemistry. The presence of both bromine and chlorine atoms can enhance the compound’s ability to participate in various chemical reactions and interact with biological targets.
Properties
CAS No. |
1375708-70-5 |
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Molecular Formula |
C7H6BrCl2N |
Molecular Weight |
254.94 g/mol |
IUPAC Name |
3-(1-bromoethyl)-2,6-dichloropyridine |
InChI |
InChI=1S/C7H6BrCl2N/c1-4(8)5-2-3-6(9)11-7(5)10/h2-4H,1H3 |
InChI Key |
PJLDNAMXMOMTCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(N=C(C=C1)Cl)Cl)Br |
Origin of Product |
United States |
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